Hydrophobicity and Self-Assembly: C16 vs. Shorter Acyl Chains
The 16-carbon palmitoyl chain (C16) on H-L-Lys(Palm)-OMe·HCl confers significantly different self-assembly and solubility properties compared to its 12-carbon (lauroyl) and 14-carbon (myristoyl) analogs. As the hydrophobic chain length increases, the critical micelle concentration (CMC) decreases, indicating a stronger driving force for self-assembly into micelles [1]. This is a class-level trend observed across homologous series of surfactants. Furthermore, the C16 derivative (PKM) exhibits markedly lower solubility at ambient temperature (25°C) than its shorter-chain counterparts, necessitating studies at elevated temperatures (50°C) to assess its micellization [1].
| Evidence Dimension | Critical Micelle Concentration (CMC) and Solubility |
|---|---|
| Target Compound Data | Low solubility at 25°C; micellization studied at 50°C [1] |
| Comparator Or Baseline | Nε-lauroyl lysine methyl ester (C12) and Nε-myristoyl lysine methyl ester (C14): Higher solubility at 25°C, allowing micellization studies at this temperature [1]. |
| Quantified Difference | CMC trend: C16 < C14 < C12 (exact values not provided in accessible text). |
| Conditions | Aqueous solution; PGSE-NMR technique [1]. |
Why This Matters
The increased hydrophobicity of the C16 chain enhances membrane anchoring and peptide circulation half-life compared to shorter chains, a critical factor for therapeutic peptide design.
- [1] Pérez, L., Pinazo, A., García, M. T., Lozano, M., Manresa, A., Angelet, M., Vinardell, M. P., Mitjans, M., Pons, R., & Infante, M. R. (2009). Cationic surfactants from lysine: synthesis, micellization and biological evaluation. European Journal of Medicinal Chemistry, 44(5), 1884–1892. View Source
